

discovery of oral potent selective HPGDS inhibitors

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Compound of Interest

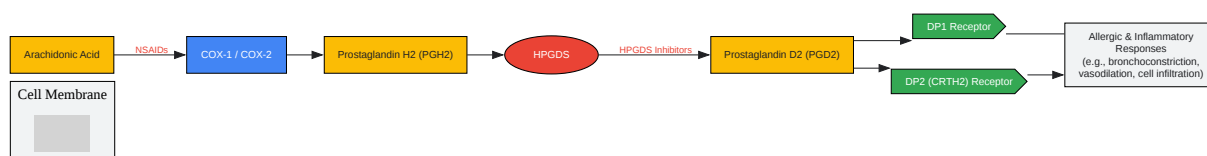
Compound Name: *HPGDS inhibitor 1*

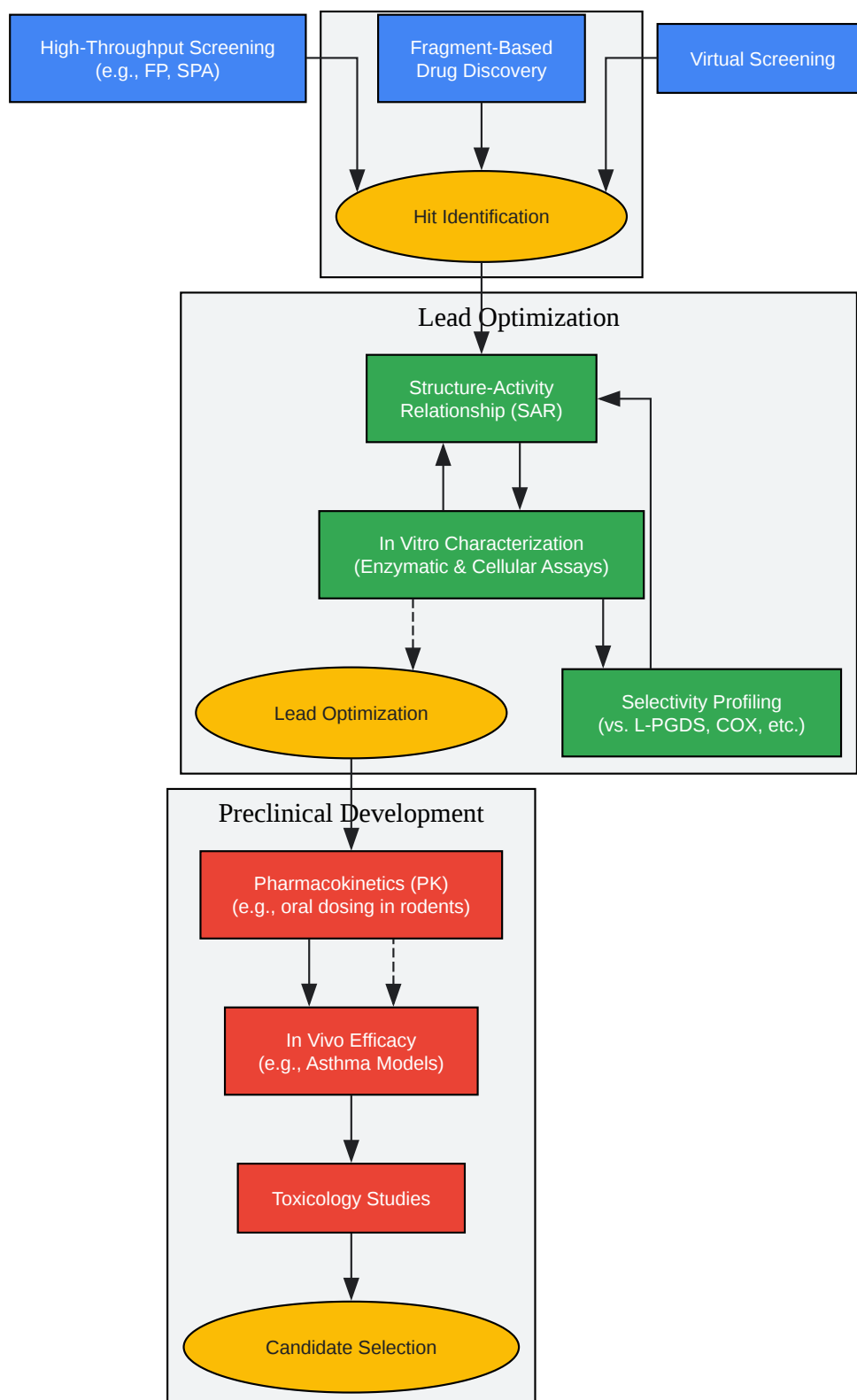
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The HPGDS Signaling Pathway

Hematopoietic prostaglandin D synthase is a key enzyme in the arachidonic acid cascade.^[5] Downstream of cyclooxygenase (COX), HPGDS catalyzes the isomerization of prostaglandin H2 (PGH2) to produce PGD2.^[3] PGD2 then exerts its biological effects by binding to two distinct G-protein-coupled receptors: the DP1 receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2).^{[2][4]} This signaling cascade is primarily active in immune and inflammatory cells, including mast cells, Th2 cells, and antigen-presenting cells, playing a pivotal role in orchestrating allergic and inflammatory responses.^[1]
^[2]





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